molecular formula C35H35FN2O9 B1665671 1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate CAS No. 143110-70-7

1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate

Cat. No. B1665671
CAS RN: 143110-70-7
M. Wt: 646.7 g/mol
InChI Key: BGBBGKWUEFWPAV-PBCGGMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AJ-3941 is a cerebrovascular-selective Ca2+ channel antagonist with anti-lipid peroxidative action. AJ-3941 may be useful in the treatment of cerebrovascular disorders.

Scientific Research Applications

Synthesis and Evaluation in Antimicrobial and Antipsychotic Activities

  • The synthesis of fluoroquinolone derivatives, including those related to the given compound, has shown promising results in antimicrobial activities. Compounds in this category have been effective against various bacterial strains, such as P. aeruginosa, S. aureus, and C. albicans, demonstrating their potential as antimicrobial agents (Mishra & Chundawat, 2019).
  • Research on dibenz[b, e]oxepine derivatives, closely related to the compound , has revealed applications in antifungal activities against strains like Candida albicans. These findings indicate a potential role of such compounds in antifungal treatments (Yamazaki et al., 2012).
  • Studies have also explored the antipsychotic activities of dibenz[b, f][1,4]-oxazepine derivatives. Compounds synthesized based on this structure demonstrated significant antipsychotic effects, showing potential for use in psychiatric medicine (Jain & Surana, 2017).

Applications in Drug Synthesis and Analysis

  • In the realm of pharmaceutical analysis, compounds related to 1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate have been used in the analysis of other drugs. For example, techniques like micellar liquid chromatography have been employed to separate and analyze similar compounds in the presence of their degradation products (El-Sherbiny et al., 2005).
  • The synthesis of compounds bearing the fluoroquinolone structure has been pivotal in the development of new pharmaceuticals with antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, showcasing their importance in drug development (Patel & Patel, 2010).

Photochemical and Structural Studies

  • Photochemical studies of compounds structurally similar to 1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate have been conducted to understand their behavior under light exposure. These studies are crucial in comprehending the stability and degradation patterns of such compounds (Mella et al., 2001).
  • The structural analysis of compounds containing the piperazine ring, a component of the compound , has been instrumental in understanding their crystal structures and intermolecular interactions. This is vital for the development of pharmaceuticals with optimal properties (Mahesha et al., 2019).

properties

CAS RN

143110-70-7

Product Name

1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate

Molecular Formula

C35H35FN2O9

Molecular Weight

646.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine

InChI

InChI=1S/C27H27FN2O.2C4H4O4/c28-23-12-13-25-26(19-23)31-20-22-10-4-5-11-24(22)27(25)30-17-15-29(16-18-30)14-6-9-21-7-2-1-3-8-21;2*5-3(6)1-2-4(7)8/h1-13,19,27H,14-18,20H2;2*1-2H,(H,5,6)(H,7,8)/b9-6+;2*2-1+

InChI Key

BGBBGKWUEFWPAV-PBCGGMKNSA-N

Isomeric SMILES

C1N(CCN(C1)C2C3=CC=CC=C3COC4=C2C=CC(=C4)F)C/C=C/C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(+-)-(E)-1-(3-fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate
1-(3-fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate
AJ 3941
AJ-3941

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate
Reactant of Route 2
1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate
Reactant of Route 3
Reactant of Route 3
1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate
Reactant of Route 4
1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate
Reactant of Route 5
1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate
Reactant of Route 6
1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate

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